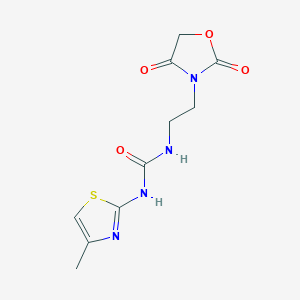

1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea

Description

Properties

IUPAC Name |

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4-methyl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S/c1-6-5-19-9(12-6)13-8(16)11-2-3-14-7(15)4-18-10(14)17/h5H,2-4H2,1H3,(H2,11,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGQSFJJKKVSHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)NCCN2C(=O)COC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with phosgene or a phosgene substitute under controlled conditions to form the oxazolidinone ring.

Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reaction: The final step involves coupling the oxazolidinone and thiazole intermediates through a urea linkage. This can be done using a coupling reagent such as carbonyldiimidazole (CDI) or a similar agent under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under catalytic hydrogenation conditions to modify the oxazolidinone or thiazole rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced oxazolidinone or thiazole derivatives.

Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry: Due to its unique structure, it is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industrial Chemistry: The compound’s stability and reactivity make it useful in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism by which 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea exerts its effects is not fully understood but is believed to involve:

Molecular Targets: Potential targets include enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

Pathways: The compound may interfere with key biochemical pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

- Oxazolidinone vs.

- Thiazole Substituents : The 4-methylthiazole moiety in the target compound is structurally analogous to compounds in and , where similar groups contribute to π-π stacking interactions in aromatic systems .

Biological Activity

The compound 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea , a derivative of oxazolidine and thiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

- Molecular Formula : C12H14N4O3S

- Molecular Weight : 286.33 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves the reaction of a substituted urea with a dioxooxazolidine derivative. The procedure includes:

- Formation of Dioxooxazolidine : Starting from appropriate aldehydes and amines.

- Coupling Reaction : The dioxooxazolidine is then reacted with a thiazole derivative, typically under acidic or basic conditions to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

| Candida albicans | 62.5 µg/mL |

The compound showed particularly strong activity against Gram-positive bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

The proposed mechanism of action for this compound involves inhibition of bacterial protein synthesis, akin to other oxazolidinone antibiotics. This is achieved through binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Oxazolidine Ring : Essential for antimicrobial activity; modifications can enhance potency.

- Thiazole Substitution : The presence of the methyl group on the thiazole ring appears to increase lipophilicity, enhancing membrane penetration.

Case Study 1: Antibacterial Efficacy

In a comparative study, various derivatives of oxazolidinones were tested against Staphylococcus aureus. The compound demonstrated an MIC of 125 µg/mL, significantly lower than many existing antibiotics, indicating strong antibacterial properties .

Case Study 2: Antifungal Activity

A separate investigation focused on antifungal activity against Candida albicans, where it exhibited an MIC of 62.5 µg/mL. This suggests potential utility in treating fungal infections, particularly in immunocompromised patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.